methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL (2E)-5-(4-METHOXYPHENYL)-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core
Preparation Methods
The synthesis of METHYL (2E)-5-(4-METHOXYPHENYL)-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactionsReaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
METHYL (2E)-5-(4-METHOXYPHENYL)-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, which share the core structure but differ in the substituents attached to the core. These compounds may have different chemical and biological properties, making METHYL (2E)-5-(4-METHOXYPHENYL)-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE unique in its specific applications and effects .
Properties
Molecular Formula |
C27H22N2O4S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H22N2O4S/c1-16-23(26(31)33-3)24(18-11-13-20(32-2)14-12-18)29-25(30)22(34-27(29)28-16)15-19-9-6-8-17-7-4-5-10-21(17)19/h4-15,24H,1-3H3/b22-15+ |
InChI Key |
CXTKUEXPFSVUTP-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC |
Origin of Product |
United States |
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